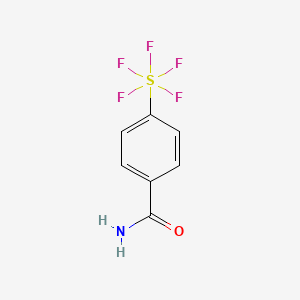

4-(Pentafluorosulfur)benzamide

Description

Historical Development and Contemporary Significance of the SF₅ Moiety in Chemical Research

The exploration of pentafluorosulfanyl chemistry began in the mid-20th century, but for a long time, it was considered a "forgotten functional group" due to the synthetic challenges in introducing the SF₅ moiety. clemson.edud-nb.info Early methods for creating SF₅-containing compounds often involved difficult-to-handle reagents like SF₅Cl and SF₅Br. clemson.edu However, the development of more practical synthetic routes in recent years has led to a resurgence of interest in this unique functional group. clemson.eduresearchgate.net

Today, the SF₅ group is recognized for its potential to create novel pharmaceuticals, agrochemicals, and advanced materials. researchgate.netd-nb.infoworktribe.com Its application has grown exponentially as researchers explore its utility as a bioisosteric replacement for other groups like trifluoromethyl (CF₃), tert-butyl, and nitro groups, aiming to enhance the efficacy and stability of molecules. rowansci.comworktribe.comnih.gov

Unique Chemical Attributes of the SF₅ Group Relevant to Molecular Design

The SF₅ group possesses a combination of properties that make it a powerful tool in molecular design. These attributes stem from its unique electronic and steric nature. clemson.eduresearchgate.net

The pentafluorosulfanyl group is one of the most electronegative functional groups in organic chemistry. rowansci.com The five fluorine atoms surrounding the central sulfur atom create a strong electron-withdrawing effect. rowansci.com This high electronegativity significantly influences the electronic properties of the molecule to which it is attached. rowansci.comresearchgate.net

| Property | SF₅ Group | CF₃ Group |

| Pauling Electronegativity (χ) | 3.65 researchgate.net | 3.36 researchgate.net |

| Hammett Constant (σp) | 0.68 researchgate.net | 0.54 researchgate.net |

The strong inductive effect of the SF₅ group can alter the acidity, basicity, and reactivity of neighboring functional groups. researchgate.netnih.gov This property is particularly valuable in the design of new catalysts and biologically active compounds.

The SF₅ group is sterically demanding, with a size often compared to that of a tert-butyl group. d-nb.inforsc.org However, unlike the tetrahedral geometry of a tert-butyl group, the SF₅ group has an octahedral or square pyramidal geometry around the sulfur atom. clemson.eduresearchgate.netrsc.org This specific shape can have a profound impact on the conformation of small molecules by restricting rotational freedom. benthamdirect.com This steric bulk can be strategically employed to influence the stereochemistry of chemical reactions and control the three-dimensional shape of molecules, which is crucial for their interaction with biological targets. rsc.orgbenthamdirect.com

Overview of Benzamide (B126) Scaffold in Modern Chemical Research

The benzamide scaffold is a fundamental structural motif in organic and medicinal chemistry. mdpi.com Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.com The versatility of the benzamide structure allows for systematic modifications and the exploration of structure-activity relationships. nih.gov The amide bond within the benzamide framework is a key feature, contributing to the stability and biological activity of these compounds. mdpi.com

Rationale for Investigating 4-(Pentafluorosulfur)benzamide as a Model Compound

The compound this compound serves as an excellent model for studying the effects of the SF₅ group on a well-understood aromatic system. By placing the SF₅ group at the para position of the benzamide, researchers can isolate and analyze its electronic and steric influence on the amide functionality and the aromatic ring. This specific substitution pattern allows for a clear investigation of how the potent electron-withdrawing nature and significant bulk of the SF₅ group modulate the properties of the benzamide scaffold. The insights gained from studying this model compound are invaluable for the rational design of more complex molecules with tailored properties for applications in various fields of chemical science.

Propriétés

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRXMHQBQZQJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pentafluorosulfur Benzamide and Analogous Structures

Strategies for SF₅ Group Introduction onto Aromatic Systems

Pentafluorosulfanylation Reactions Utilizing SF₅Cl and Related Reagents

Pentafluorosulfur chloride (SF₅Cl) is a key reagent for the introduction of the SF₅ group. ulaval.ca Its reactions often proceed via a radical mechanism, allowing for the formation of C-SF₅ bonds.

The accessibility of SF₅Cl has been a significant bottleneck in the advancement of SF₅ chemistry due to its gaseous nature and challenging synthesis. researchgate.net Historically, its preparation involved hazardous reagents and specialized equipment. researchgate.net Recent developments have focused on safer and more practical methods for its generation, including ex-situ and continuous flow techniques.

One notable advancement is the generation of SF₅Cl from stable and commercially available precursors. For instance, 4,4′-dipyridyl disulfide can be used to generate SF₅Cl ex-situ in a two-chamber reactor, avoiding the need for handling the gas directly. chemrxiv.orgchemrxiv.org Another approach involves the oxidative fluorination of elemental sulfur using reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF), which can produce a stock solution of SF₅Cl in a suitable solvent like n-hexane. researchgate.netchemrxiv.org Continuous flow synthesis of SF₅Cl has also been developed, offering enhanced safety and efficiency by using inexpensive reagents such as sulfur powder, TCICA, and KF in a custom-made reactor. researchgate.netd-nb.info

| Precursor/Reagent System | Generation Method | Advantages |

| 4,4′-dipyridyl disulfide | Ex-situ in a two-chamber reactor | Utilizes a safe, commercial reagent; avoids handling SF₅Cl gas. chemrxiv.orgchemrxiv.org |

| Elemental Sulfur / TCICA / KF | Batch synthesis of stock solution | Gas-reagent-free conditions; produces a stable solution. researchgate.netchemrxiv.org |

| Sulfur / TCICA / KF | Continuous flow synthesis | Enhanced safety, efficiency, and scalability. researchgate.netd-nb.info |

The radical addition of SF₅Cl to unsaturated systems, such as alkenes and alkynes, is a primary method for creating aliphatic SF₅-containing compounds, which can then be transformed into aromatic structures. nih.govbohrium.com This addition is typically initiated by radical initiators or photochemical activation. bohrium.comacademie-sciences.fr For example, the reaction can be promoted by blacklight irradiation, which initiates the homolytic cleavage of the S-Cl bond to form the SF₅ radical. bohrium.comnih.gov This radical then adds to the unsaturated bond. nih.gov This method has been successfully applied to a variety of alkenes and alkynes, providing a versatile route to SF₅-functionalized molecules. bohrium.comacs.org

Oxidative Fluorination Approaches

Oxidative fluorination is a powerful strategy for the synthesis of SF₅-arenes, typically starting from aryl disulfides or thiols. nih.govulaval.ca A significant advancement in this area is the two-step protocol developed by Umemoto and coworkers, which proceeds through an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. ulaval.ca This intermediate is then converted to the final ArSF₅ compound via halogen exchange with a fluoride source. ulaval.canih.gov

More recent methods have focused on milder and more accessible reagents. The use of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has been established as an effective system for the oxidative fluorination of various heteroatoms, including sulfur. escholarship.orgyoutube.com This method avoids the use of harsh reagents like elemental fluorine (F₂) or chlorine (Cl₂). escholarship.orgyoutube.com Another approach involves the use of a thermally stable phosphonium (B103445) SF₅⁻ salt, which can act as an oxidative fluorination reagent for generating other fluorinated species. nih.gov

| Starting Material | Reagents | Key Features |

| Diaryl disulfides / Aryl thiols | Cl₂, Fluoride source | Two-step process via an ArSF₄Cl intermediate. ulaval.ca |

| Various sulfur-containing compounds | TCICA, KF | Milder conditions, avoiding hazardous gases. escholarship.orgyoutube.com |

| Elemental chalcogens / Diphenyl dichalcogenides | Phosphonium SF₅⁻ salt | Powerful reagent for generating reactive fluorinated anions. nih.gov |

Transformation via Aryl Diazonium Salts

Aryl diazonium salts are versatile intermediates in organic synthesis and provide a valuable entry point for the introduction of the SF₅ group onto an aromatic ring. beilstein-journals.orgnih.gov This method is particularly useful as it allows for the derivatization of readily available anilines. beilstein-journals.orgnih.gov The process typically involves the diazotization of an SF₅-substituted aniline (B41778), followed by a subsequent transformation where the diazonium group is replaced. For example, SF₅-phenyldiazonium tetrafluoroborates can be used to synthesize a variety of SF₅-substituted phenyl compounds, such as boronic esters and iodobenzenes, through pyridine-promoted dediazoniation. beilstein-journals.orgnih.govnih.gov This approach circumvents the need to start from SF₅-containing halobenzenes, which may be less accessible. beilstein-journals.orgnih.gov

Cross-Coupling Methodologies for SF₅-Aryl Bond Formation

While direct cross-coupling reactions to form an SF₅-aryl bond are still an emerging area, the principles of cross-coupling are fundamental to building complex molecules containing the SF₅-aryl motif. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, are powerful tools for forming aryl-aryl or alkyl-aryl bonds. sci-hub.senih.gov

In the context of SF₅-containing compounds, these reactions are typically used to couple an SF₅-aryl halide or boronic acid with another coupling partner. For instance, SF₅-phenylboronic acids can be readily prepared and used in palladium-catalyzed cross-coupling reactions with various aryl bromides and iodides. beilstein-journals.orgnih.gov The challenge often lies in the synthesis of the SF₅-containing building blocks themselves rather than the cross-coupling step. Decarboxylative cross-coupling reactions using redox-active esters have also emerged as a powerful method for alkyl-aryl bond formation, which could potentially be adapted for SF₅-containing substrates. sci-hub.senih.gov The development of direct cross-coupling methods to install the SF₅ group remains a significant goal in the field.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and while direct palladium-catalyzed pentafluorosulfanylation of benzamides is not widely reported, related transformations highlight its potential. For instance, palladium-catalyzed reactions have been successfully employed in the synthesis of complex molecules containing the SF₅ group. A notable example is the regioselective synthesis of 2-SF₅-indenols, which is achieved by reacting commercially available boronic acid derivatives with readily accessible SF₅-alkynes in the presence of a palladium catalyst. nih.govresearchgate.net This method demonstrates the compatibility of the SF₅ group with palladium-catalyzed carbon-carbon bond formation.

Another relevant application of palladium catalysis is in the aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes. nih.govescholarship.org Although this reaction involves the C-CF₂Ar bond formation rather than C-SF₅, it underscores the utility of palladium in facilitating the coupling of fluoroalkyl groups with aromatic systems. The insights gained from these and other palladium-catalyzed cross-coupling reactions could pave the way for the development of direct methods for the synthesis of 4-(pentafluorosulfur)benzamide.

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and more economical alternative to palladium catalysis for a range of cross-coupling reactions. In the context of sulfur-containing compounds, nickel-catalyzed reactions have been investigated for the formation of carbon-sulfur bonds. A DFT study on the nickel-catalyzed trifluoromethylthiolation of aryl halides with [NMe₄][SCF₃] has provided valuable mechanistic insights into the cross-coupling pathways, suggesting that a Ni(I)/Ni(III) catalytic cycle is likely operative. rsc.org While this study focuses on the SCF₃ group, the fundamental understanding of the mechanism could inform the development of analogous reactions for the SF₅ group.

Furthermore, nickel catalysis has been utilized in the synthesis of aryl thioglycosides in aqueous surfactant solutions, demonstrating its effectiveness in C-S bond formation under mild and environmentally friendly conditions. nih.gov These examples suggest that nickel-based catalytic systems hold promise for the future development of efficient methods for the synthesis of this compound and its derivatives.

Other Metal-Catalyzed Coupling Strategies

Beyond palladium and nickel, other transition metals have been explored for their catalytic activity in the synthesis of organosulfur and organofluorine compounds.

Copper-Catalyzed Reactions: Copper catalysts have been shown to be effective in promoting the cyclopropanation of styrene (B11656) with ethyl diazoacetate and CF₃CHN₂, where the presence of SF₅ groups on the supporting ligands dramatically improved both the yields and stereoselectivity compared to their trifluoromethylated counterparts. rsc.org This highlights the unique electronic properties of the SF₅ group and its potential to influence the outcome of metal-catalyzed reactions.

Rhodium-Catalyzed Reactions: Rhodium complexes are capable of cleaving S-S bonds in disulfides and C-S and C-H bonds in various organic compounds. mdpi.com These properties have been harnessed in the synthesis of a variety of organosulfur compounds. Additionally, iridium-catalyzed C-H borylation has been used to prepare SF₅-substituted potassium aryltrifluoroborates, which are valuable building blocks for Suzuki-Miyaura cross-coupling reactions to access 3,5-disubstituted pentafluorosulfanylbenzenes. acs.org

While direct applications of these metals to the synthesis of this compound are yet to be extensively explored, these findings open up new avenues for research in this area.

Vicarious Nucleophilic Substitution (VNS) for SF₅-Aromatics

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of carbon, nitrogen, and oxygen nucleophiles onto electron-deficient aromatic rings, such as those containing a nitro group. organic-chemistry.org This strategy has been successfully applied to nitro(pentafluorosulfanyl)benzenes to generate a variety of substituted SF₅-aromatics, which can then be further functionalized to produce compounds like this compound. nih.govnih.gov

The VNS reaction on 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions provides 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes in good to high yields. nih.gov Similarly, the VNS of 1-nitro-3-(pentafluorosulfanyl)benzene results in a mixture of 4- and 6-substituted products. nih.gov These reactions are typically fast and occur at low temperatures.

A study on the VNS reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated the regioselective introduction of various nucleophiles at the 4-position. nih.govbeilstein-journals.orgresearchgate.net The results of these reactions are summarized in the table below.

| Nucleophile (X-NuH) | Solvent | Temp (°C) | Time (min) | Product | Yield (%) |

|---|---|---|---|---|---|

| Cl-CH₂CO₂Et | DMF | -30 | 10 | 4a | 71 |

| Cl-CH₂PO₃Et₂ | DMF | -30 | 10 | 4b | 29 |

| Cl-CH₂CN | DMF/THF | -40 | 10 | 4c | 78 |

| CHBr₃ | DMF/THF | -60 | 5 | 4d | 70 |

| Cumene hydroperoxide | NH₃/THF | -60 | 10 | 4e | 61 |

| Me₃N⁺NH₂ I⁻ | DMF | -40 | 10 | 4f | 53 |

These VNS products can be subsequently transformed into the corresponding anilines and then into benzamides, making this a viable synthetic route to the target compound and its analogues.

Synthesis from Arylphosphorothiolates

A significant advancement in the synthesis of aryl-SF₅ compounds involves the use of arylphosphorothiolates as precursors. thieme.de This methodology provides a unified approach where readily available starting materials such as aryl boronic acids, aryl halides, or even aromatic C-H bonds can be converted into arylphosphorothiolates. thieme.de These intermediates are then oxidized to the corresponding arylsulfur chlorotetrafluorides (Ar-SF₄Cl), which are key precursors to the desired Ar-SF₅ compounds. thieme.de This approach avoids the use of harsh and hazardous reagents often associated with other methods.

Synthetic Routes to Benzamide (B126) Core Structures

The formation of the benzamide core is a fundamental transformation in organic synthesis. For this compound, this can be achieved either by starting with a pre-functionalized benzoic acid or aniline.

Amide Coupling Reactions from Carboxylic Acids and Amines

A common and versatile method for the synthesis of benzamides is the coupling of a carboxylic acid with an amine. In the context of this compound, this would involve the reaction of 4-(pentafluorosulfur)benzoic acid with ammonia (B1221849) or an ammonia equivalent. More generally, analogous structures can be prepared by coupling 4-(pentafluorosulfur)benzoic acid with various primary or secondary amines.

A practical example of this approach is the synthesis of SF₅-containing meta-diamide insecticides. researchgate.net In this synthesis, a substituted benzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with a 4-(pentafluorosulfur)aniline derivative in the presence of a base to yield the desired benzamide. researchgate.net

The general procedure for such amide coupling reactions often involves the use of a coupling reagent to activate the carboxylic acid. A wide variety of such reagents are available, each with its own specific applications and advantages.

Direct Friedel-Crafts Carboxamidation of Arenes

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of alkyl and acyl substituents to an aromatic ring through electrophilic aromatic substitution. wikipedia.orglibretexts.org In principle, a direct carboxamidation could be envisioned, where a carbamoyl (B1232498) chloride or a related electrophile reacts with an arene in the presence of a Lewis acid catalyst to form a benzamide directly.

However, the application of Friedel-Crafts reactions to arenes substituted with a pentafluorosulfur group is fraught with challenges. The SF5 group is one of the most electron-withdrawing substituents known, which strongly deactivates the aromatic ring towards electrophilic attack. nih.gov This deactivation makes the nucleophilic aromatic ring significantly less reactive, often rendering standard Friedel-Crafts conditions ineffective. Consequently, there is a lack of specific examples in the scientific literature of the direct Friedel-Crafts carboxamidation of pentafluorosulfur-substituted benzene (B151609) to produce this compound. The harsh conditions that would likely be required could also lead to undesirable side reactions or decomposition of the starting material.

Table 1: Feasibility of Direct Friedel-Crafts Carboxamidation

| Starting Material | Reaction Type | Feasibility | Rationale |

| Pentafluorosulfur-benzene | Friedel-Crafts Carboxamidation | Highly Unlikely | Extreme deactivation of the aromatic ring by the SF5 group hinders electrophilic substitution. |

Condensation Reactions of 2-Aminobenzamide (B116534) Derivatives with Aromatic Benzoyl Chlorides

A viable route to complex benzamide structures involves the condensation reaction between an amine and an acyl chloride. In the context of analogous structures, the reaction of 2-aminobenzamide derivatives with aromatic benzoyl chlorides provides a pathway to N-benzoyl-2-aminobenzamides. A closely related transformation has been demonstrated with 2-aminothiobenzamide, which undergoes acylation with various substituted benzoyl chlorides. nih.gov In a typical procedure, the 2-aminothiobenzamide is treated with a benzoyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov This methodology can be adapted for 2-aminobenzamide itself.

While no specific literature reports the reaction of a 2-aminobenzamide derivative with 4-(pentafluorosulfur)benzoyl chloride, the general reactivity of acyl chlorides with anilines suggests this would be a feasible transformation. The amino group of the 2-aminobenzamide would act as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-(pentafluorosulfur)benzoyl chloride.

Table 2: Representative Condensation Reaction

| Amine Reactant | Acyl Chloride Reactant | Product |

| 2-Aminothiobenzamide | Substituted Benzoyl Chloride | 2-(Benzoylamino)thiobenzamide |

| 2-Aminobenzamide | 4-(Pentafluorosulfur)benzoyl Chloride | N-(2-carbamoylphenyl)-4-(pentafluorosulfur)benzamide (Predicted) |

Preparation from Substituted Benzoic Acids and Amines

The most common and versatile method for the synthesis of amides is the coupling of a carboxylic acid with an amine. This can be achieved through various activation methods. A direct approach involves heating the carboxylic acid and amine, sometimes with a catalyst to facilitate dehydration. More frequently, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride.

For the synthesis of this compound, 4-(pentafluorosulfur)benzoic acid would be the key starting material. This benzoic acid can be converted to 4-(pentafluorosulfur)benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with ammonia or an amine to furnish the desired benzamide. This two-step sequence is a robust and widely applicable method for amide bond formation. globalconference.info

A pertinent example of this approach is found in the synthesis of novel meta-diamide insecticides containing the SF5 group. In this work, a substituted benzoic acid was first reacted with thionyl chloride to generate the corresponding acyl chloride, which was then reacted with a 4-(pentafluorosulfur)aniline derivative to form the final diamide (B1670390) product. nih.gov This demonstrates the successful application of this methodology with SF5-containing precursors.

Table 3: General Scheme for Amide Synthesis from Benzoic Acid

| Step | Reactants | Reagents | Product |

| 1. Activation | 4-(Pentafluorosulfur)benzoic acid | Thionyl chloride (SOCl₂) | 4-(Pentafluorosulfur)benzoyl chloride |

| 2. Amination | 4-(Pentafluorosulfur)benzoyl chloride | Ammonia (NH₃) | This compound |

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be approached from different strategic standpoints, utilizing either convergent or divergent pathways. These strategies depend on the availability of key precursors containing the pentafluorosulfur moiety.

Synthesis from 4-(Pentafluorosulfur)aniline Precursors

A convergent approach to this compound can be envisioned starting from 4-(pentafluorosulfur)aniline. In this strategy, the aniline derivative would be acylated with a suitable benzoylating agent. While direct acylation with benzoic acid is possible, a more efficient method would involve the use of benzoyl chloride or benzoic anhydride.

This synthetic route is supported by the successful synthesis of SF5-containing meta-diamide insecticides, where various 4-(pentafluorosulfur)aniline derivatives were reacted with a substituted benzoyl chloride to yield the target diamides. nih.gov This demonstrates that the amino group of 4-(pentafluorosulfur)aniline is sufficiently nucleophilic to participate in acylation reactions.

Table 4: Synthesis from 4-(Pentafluorosulfur)aniline

| Aniline Precursor | Acylating Agent | Base | Product |

| 4-(Pentafluorosulfur)aniline | Benzoyl Chloride | Pyridine or Triethylamine | N-(4-(pentafluorosulfur)phenyl)benzamide |

| 4-(Pentafluorosulfur)aniline | Benzoic Anhydride | - | N-(4-(pentafluorosulfur)phenyl)benzamide |

Synthesis from 4-(Pentafluorosulfur)benzoyl Chloride Precursors

A more direct and likely higher-yielding approach involves the use of 4-(pentafluorosulfur)benzoyl chloride as the key precursor. This intermediate can be prepared from 4-(pentafluorosulfur)benzoic acid by reaction with a chlorinating agent such as thionyl chloride.

Once formed, the 4-(pentafluorosulfur)benzoyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a variety of nitrogen nucleophiles. For the synthesis of the primary amide, this compound, the benzoyl chloride would be treated with ammonia, typically in the form of aqueous or gaseous ammonia. globalconference.info This reaction is generally high-yielding and provides a straightforward route to the target compound.

Table 5: Synthesis via 4-(Pentafluorosulfur)benzoyl Chloride

| Precursor | Amine | Solvent | Product |

| 4-(Pentafluorosulfur)benzoyl Chloride | Ammonia (aq. or gas) | Dichloromethane, THF, etc. | This compound |

| 4-(Pentafluorosulfur)benzoyl Chloride | Primary or Secondary Amine | Dichloromethane, THF, etc. | N-substituted-4-(pentafluorosulfur)benzamide |

Multistep Sequences Involving Pentafluorosulfanyldifluoroacetic Acid Derivatives

An alternative, though more complex, synthetic strategy could involve the use of pentafluorosulfanyldifluoroacetic acid (SF5CF2COOH) as a building block. This acid has been synthesized through several scalable routes and serves as a precursor to introduce the SF5CF2 moiety into organic molecules. acs.org

The synthetic utility of pentafluorosulfanyldifluoroacetic acid has been demonstrated through its conversion to the corresponding acyl chloride, SF5CF2COCl. This acyl chloride can then react with various nucleophiles, including amines and alcohols, to produce a range of amides and esters. acs.orgfigshare.com While this methodology has not been explicitly used to synthesize aromatic SF5 compounds like this compound, it represents a potential divergent route. A hypothetical pathway could involve the reaction of SF5CF2COCl with a suitable difunctionalized aromatic precursor, followed by a series of transformations to construct the benzamide functionality. However, this would be a significantly more challenging and less direct approach compared to the methods described previously.

Table 6: Potential Building Block Approach

| Building Block | Key Intermediate | Potential Application |

| Pentafluorosulfanyldifluoroacetic Acid | Pentafluorosulfanyldifluoroacetyl Chloride | Introduction of the SF5CF2 moiety |

| Pentafluorosulfanyldifluoroacetyl Chloride | N-Aryl-pentafluorosulfanyldifluoroacetamide | Precursor for further aromatic functionalization |

Reactivity and Mechanistic Investigations of 4 Pentafluorosulfur Benzamide

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The success and orientation of these reactions on the 4-(pentafluorosulfur)benzamide ring are dictated by the directing and activating or deactivating nature of the existing substituents.

The pentafluorosulfur (SF₅) group is one of the most electron-withdrawing groups known, a property that significantly deactivates the aromatic ring towards electrophilic attack. rowansci.comenamine.net This deactivation stems from the strong inductive effect of the five highly electronegative fluorine atoms, which polarizes the sulfur atom and, consequently, withdraws electron density from the benzene (B151609) ring. rowansci.com Compared to the well-known trifluoromethyl (CF₃) group, the SF₅ group is a stronger deactivator due to its higher electronegativity (Hammett constant σₚ = +0.68 for SF₅ vs. +0.54 for CF₃). researchgate.net

This powerful electron-withdrawing nature makes EAS reactions on SF₅-substituted benzenes, including this compound, significantly slower than on benzene itself. msu.eduvanderbilt.edu The benzamide (B126) group is also a deactivating group, further reducing the nucleophilicity of the aromatic ring. Therefore, forcing conditions, such as strong acid catalysts and higher temperatures, are typically required to achieve electrophilic substitution. masterorganicchemistry.comwikipedia.org The deactivating strength of these groups means the energy barrier for the formation of the positively charged intermediate (the arenium ion or sigma complex) is substantially increased, slowing down the rate-determining step of the reaction. msu.eduvanderbilt.edu

Table 1: Comparison of Hammett Constants for Common Electron-Withdrawing Groups

| Substituent Group | Hammett Meta Constant (σₘ) | Hammett Para Constant (σₚ) |

|---|---|---|

| -SF₅ | 0.61 | 0.68 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

Data compiled from various sources.

In electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents on the ring. wikipedia.orgyoutube.com Both the SF₅ group and the benzamide group are classified as meta-directors for EAS reactions. libretexts.org This is because, as deactivating groups, they withdraw electron density from the entire ring but do so most effectively from the ortho and para positions.

When an electrophile attacks, the resulting positive charge in the arenium ion intermediate is destabilized if it is located on the carbon atom bearing the electron-withdrawing substituent. vanderbilt.edulibretexts.org For attack at the ortho or para positions relative to the SF₅ or -CONH₂ group, one of the resonance structures places the positive charge directly adjacent to the deactivating group, which is highly unfavorable. libretexts.org In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon directly attached to the substituent, leading to a more stable intermediate and a lower activation energy for the reaction pathway. libretexts.orgrsc.org

For this compound, the two groups are para to each other. The positions ortho to the benzamide group (and meta to the SF₅ group) are the most likely sites for electrophilic attack. Conversely, the positions ortho to the SF₅ group (and meta to the benzamide group) are also potential sites. The final product distribution will depend on the specific reaction conditions and the relative directing power of the two groups.

Nucleophilic Aromatic Substitution (SₙAr) Reactivity Profile

The electronic properties that make the SF₅ group a strong deactivator for EAS reactions conversely make it a powerful activator for Nucleophilic Aromatic Substitution (SₙAr).

Nucleophilic aromatic substitution reactions proceed via a mechanism that involves the attack of a nucleophile on an electron-deficient aromatic ring. youtube.commasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comcore.ac.uk

The pentafluorosulfur (SF₅) group is an exceptional activator for SₙAr reactions due to its potent electron-withdrawing ability. researchgate.netresearchgate.net It strongly polarizes the aromatic ring, making the carbon atoms susceptible to nucleophilic attack. core.ac.uk By stabilizing the negative charge of the Meisenheimer complex through its powerful inductive effect, the SF₅ group lowers the activation energy of the rate-determining addition step, thereby facilitating the substitution. masterorganicchemistry.com In this compound, the SF₅ group, along with the moderately activating benzamide group, renders the ring highly electron-deficient and primed for SₙAr, provided a suitable leaving group is present on the ring. nih.gov

In substituted benzenes, SₙAr reactions are highly regioselective. The electron-withdrawing groups direct the incoming nucleophile to attack the ortho and para positions relative to themselves. youtube.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electron-withdrawing group via resonance, providing significant stabilization. This stabilization is not possible if the attack occurs at the meta position.

For a hypothetical precursor like 1-fluoro-4-(pentafluorosulfur)benzamide, nucleophilic attack would be strongly directed to the carbon bearing the fluorine leaving group, as it is activated by the para-positioned SF₅ group. Recently, the concept of "directed SₙAr" (dSNAr) has emerged, where a directing group can influence the regioselectivity of the substitution, although this is more established for other systems. researchgate.net

Vicarious Nucleophilic Substitution (VNS) is a specific type of SₙAr where a nucleophile carrying a leaving group attacks an electron-deficient aromatic ring, resulting in the substitution of a hydrogen atom, typically ortho or para to a strong electron-withdrawing group. nih.govacs.org

Aromatic compounds bearing the SF₅ group are excellent substrates for VNS reactions. nih.govbeilstein-journals.org For instance, studies on 1-nitro-4-(pentafluorosulfur)benzene show that VNS reactions with various carbanions proceed in high yields to furnish products substituted at the 2-position (ortho to the nitro group and meta to the SF₅ group). acs.org The strong activation provided by the nitro and SF₅ groups facilitates the initial nucleophilic attack and the subsequent elimination to restore aromaticity. researchgate.net Although specific VNS studies on this compound are less common, the combined electron-withdrawing nature of the SF₅ and benzamide groups suggests it would be a viable substrate for such transformations, with substitution expected to occur at the positions ortho to the activating groups. nih.govacs.org

Table 2: Reactivity Summary for this compound

| Reaction Type | Ring Activity | Directing Effect of SF₅ Group | Directing Effect of -CONH₂ Group | Likely Position of Substitution |

|---|---|---|---|---|

| EAS | Strongly Deactivated | Meta | Meta | Position 2 (or 6) |

| SₙAr/VNS | Strongly Activated | Ortho, Para | Ortho, Para | Positions 2, 3, 5, 6 (if H is substituted) |

Reactions at the Amide Functionality of this compound

The amide functionality is a critical reactive center in this compound. The presence of the strongly electron-withdrawing pentafluorosulfur (SF₅) group at the para position of the benzene ring significantly influences the electron density and, consequently, the reactivity of the amide nitrogen and carbonyl carbon. This section explores the key reactions occurring at the amide moiety, including N-alkylation, N-acylation, and hydrolysis.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations of amides. However, the reactivity of this compound in these reactions is expected to be attenuated compared to benzamide or its derivatives with electron-donating groups. The SF₅ group exerts a powerful negative inductive effect, which reduces the nucleophilicity of the amide nitrogen, making it less reactive towards electrophiles like alkyl halides or acyl chlorides.

Standard procedures for N-alkylation of amides often require strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion nih.gov. Similarly, N-acylation can be achieved using highly reactive acylating agents, sometimes in the presence of a base or a catalyst semanticscholar.orgresearchgate.netnih.gov. For this compound, more forcing reaction conditions, such as stronger bases, higher temperatures, or more reactive electrophiles, may be necessary to achieve significant conversion.

The general schemes for these reactions are as follows:

N-Alkylation:

Where Ar = 4-(pentafluorosulfur)phenyl, R = alkyl group, X = halogen

N-Acylation:

Where Ar = 4-(pentafluorosulfur)phenyl, R' = alkyl or aryl group

Hydrolysis Mechanisms

The hydrolysis of amides can proceed via either acid- or base-catalyzed pathways. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the rate and mechanism of hydrolysis. The potent electron-withdrawing capacity of the SF₅ group in this compound is anticipated to accelerate both acid- and base-catalyzed hydrolysis compared to unsubstituted benzamide.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by a water molecule is the rate-determining step. An electron-withdrawing group like SF₅ stabilizes the transition state of this nucleophilic attack, thereby increasing the reaction rate.

In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon in the rate-determining step. The SF₅ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, it stabilizes the resulting negatively charged tetrahedral intermediate. Studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives have shown that electron-withdrawing groups increase the rate of the hydroxide-catalyzed reaction by stabilizing the developing negative charge on the nitrogen in the transition state acs.org. A similar effect would be expected for the hydrolysis of this compound.

The general mechanisms are depicted below:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of ammonia (B1221849).

Base-Catalyzed Hydrolysis:

Nucleophilic attack by hydroxide ion.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Protonation of the amide anion.

Radical Reaction Pathways Involving the SF₅ Group

The pentafluorosulfur group is known to participate in radical reactions, offering synthetic pathways that are distinct from the ionic reactions at the amide functionality. The high strength of the S-F bonds makes the SF₅ group generally stable, but under certain conditions, it can be involved in radical processes.

One potential pathway is the radical addition of the SF₅ group to unsaturated systems, initiated by a radical initiator. For instance, the radical addition of SF₅Cl to alkenes and alkynes is a known method for introducing the pentafluorosulfanyl group into organic molecules researchgate.net. While this compound itself does not have a suitable site for intramolecular radical addition, it could potentially react with other radical species.

Furthermore, the aromatic ring of this compound could undergo radical substitution reactions. However, the strong deactivating nature of both the SF₅ and the benzamide groups would likely make the aromatic ring highly electron-deficient and thus less susceptible to electrophilic radical attack. Conversely, it might be more reactive towards nucleophilic radical attack.

While specific studies on the radical reactions of this compound are not extensively documented, the known reactivity of other SF₅-containing compounds suggests that such pathways could be explored for further functionalization digitellinc.combeilstein-journals.orgnih.govresearchgate.netnih.gov.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and developing new synthetic applications. Kinetic studies and isotopic labeling experiments are powerful tools for this purpose.

Kinetic Studies

Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the influence of substituents on the reaction rate. For the hydrolysis of this compound, a kinetic study would involve measuring the reaction rate under various concentrations of acid or base and at different temperatures.

A study on the breakdown of N-(hydroxymethyl)benzamide derivatives with electron-withdrawing groups demonstrated that the rate constants for the hydroxide-catalyzed reaction increased with the electron-withdrawing strength of the substituent acs.orgnih.gov. This was attributed to the stabilization of the developing negative charge on the amide nitrogen in the transition state. A similar trend would be expected for the hydrolysis of this compound, with the SF₅ group leading to a significant rate enhancement compared to unsubstituted benzamide.

The following table illustrates the expected qualitative effect of the SF₅ group on the rate constants for the hydrolysis of benzamide derivatives.

| Substituent at para-position | Expected Relative Rate of Hydrolysis |

| -OCH₃ (electron-donating) | Slower |

| -H (unsubstituted) | Baseline |

| -Cl (electron-withdrawing) | Faster |

| -SF₅ (strongly electron-withdrawing) | Significantly Faster |

This table is a qualitative prediction based on established electronic effects of substituents.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms ias.ac.inwikipedia.orgresearchgate.netmusechem.com. For instance, in the hydrolysis of this compound, ¹⁸O-labeling of the water could be used to determine the origin of the oxygen atom in the resulting carboxylic acid.

If the hydrolysis is conducted in H₂¹⁸O, and the resulting 4-(pentafluorosulfur)benzoic acid is found to be enriched in ¹⁸O, it would confirm that the oxygen from the water molecule is incorporated into the carboxylic acid, which is consistent with the accepted mechanisms of amide hydrolysis.

A hypothetical isotopic labeling experiment for the acid-catalyzed hydrolysis is outlined below:

Reaction: 4-(SF₅)C₆H₄C(O)NH₂ + H₂¹⁸O (in the presence of H⁺) → 4-(SF₅)C₆H₄C(O)¹⁸OH + NH₃

Analysis: The product, 4-(pentafluorosulfur)benzoic acid, is isolated and analyzed by mass spectrometry to determine the incorporation of ¹⁸O.

The presence of ¹⁸O in the product would provide strong evidence for the nucleophilic attack of water on the carbonyl carbon. While no specific isotopic labeling studies have been reported for this compound, this technique remains a valuable tool for future mechanistic investigations.

Advanced Spectroscopic and Structural Characterization of 4 Pentafluorosulfur Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For 4-(Pentafluorosulfur)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its molecular framework.

The analysis of NMR spectra for aromatic compounds containing the SF5 group reveals distinct chemical shift patterns influenced by the strong electron-withdrawing nature of the pentafluorosulfur moiety.

¹H NMR: The protons on the aromatic ring of this compound are expected to exhibit resonances in the downfield region, typically between δ 7.5 and 8.5 ppm. This is due to the deshielding effect of both the SF5 group and the benzamide (B126) functionality. The protons ortho to the benzamide group and those ortho to the SF5 group will show distinct chemical shifts, likely as doublets due to ortho coupling.

¹³C NMR: The carbon atoms of the aromatic ring will also be significantly affected by the SF5 substituent. The carbon atom directly attached to the sulfur (C-4) is expected to have a chemical shift in the range of δ 150-155 ppm. The other aromatic carbons will appear at their characteristic downfield positions, with their precise shifts influenced by the combined electronic effects of the amide and SF5 groups. The carbonyl carbon of the benzamide group is anticipated to resonate around δ 165-170 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for compounds bearing the SF5 group. The spectrum typically displays an AB4 spin system, corresponding to the one axial fluorine (Fa) and four equatorial fluorines (Fe) of the SF5 group. The axial fluorine usually appears as a quintet, while the equatorial fluorines appear as a doublet of quintets. For aryl-SF5 compounds, the chemical shift of the axial fluorine is generally found in the range of δ 80-90 ppm, while the equatorial fluorines resonate between δ 60-75 ppm relative to CFCl₃.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | m |

| ¹³C (C-SF5) | 150 - 155 | s |

| ¹³C (C=O) | 165 - 170 | s |

| ¹⁹F (Axial) | 80 - 90 | quintet |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C resonances of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the assignment of the quaternary carbons, including the carbon attached to the SF5 group and the carbonyl carbon, by observing their correlations with the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition of this compound (C₇H₆F₅NOS). The calculated exact mass can be compared with the experimentally measured mass to verify the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 262.0061 |

The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. While detailed fragmentation pathways for this compound are not extensively documented, general fragmentation patterns for related aromatic compounds can be inferred. Common fragmentation pathways for benzamides include the loss of the amino group (NH₂) and the carbonyl group (CO). For compounds containing the SF5 group, fragmentation may involve the loss of fluorine atoms or the entire SF5 moiety. Key fragment ions would likely include the benzoyl cation and the pentafluorosulfuranylphenyl cation.

Table 3: Potential Fragment Ions of this compound in MS/MS

| m/z | Possible Fragment Structure |

|---|---|

| 245 | [M-NH₂]⁺ |

| 217 | [M-CONH₂]⁺ |

| 199 | [C₆H₄SF₅]⁺ |

| 127 | [SF₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Based on crystallographic studies of other aryl-SF5 compounds, the sulfur atom in the SF5 group is expected to have a slightly distorted octahedral geometry. The S-F bond lengths are typically in the range of 1.57 to 1.62 Å, with the axial S-F bond being slightly longer than the equatorial S-F bonds. The C-S bond length is expected to be around 1.75 Å.

The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H and C=O groups, as well as potential weak C-H···F interactions involving the SF5 group. Analysis of crystal structures of various SF5-containing molecules has shown that these groups are often surrounded by hydrogen or other fluorine atoms, leading to repeating supramolecular motifs such as dimers and infinite chains nih.govethz.chresearchgate.net.

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C-S Bond Length | ~1.75 Å |

| S-F (axial) Bond Length | ~1.60 - 1.62 Å |

| S-F (equatorial) Bond Length | ~1.57 - 1.59 Å |

| C-S-F (axial) Bond Angle | ~180° |

Bond Lengths and Angles Analysis

The molecular geometry of this compound can be analyzed by considering the benzamide moiety and the pentafluorosulfur-phenyl group separately, based on data from analogous structures.

The Benzamide Moiety: The core benzamide structure is characterized by a planar amide group connected to a phenyl ring. The internal bond lengths and angles are well-established. For instance, the C=O double bond typically has a length of approximately 1.24 Å, while the C-N bond is around 1.33 Å, indicating partial double bond character due to resonance. The C-C bond linking the carbonyl group to the phenyl ring is generally in the range of 1.49-1.50 Å.

The Phenylsulfur Pentafluoride Moiety: The SF₅ group is known to have a slightly distorted square pyramidal geometry around the sulfur atom, with one axial S-F bond and four equatorial S-F bonds. The axial S-F bond is typically slightly shorter than the equatorial ones. The C-S bond length between the phenyl ring and the sulfur atom is expected to be around 1.77 Å. The presence of the strongly electron-withdrawing SF₅ group may lead to minor shortening of the adjacent C-C bonds within the phenyl ring.

A representative compilation of expected bond lengths and angles is presented in the table below, derived from data for benzamide and phenylsulfur pentafluoride.

| Bond/Angle | Expected Value Range |

| Bond Lengths (Å) | |

| C=O | 1.23 - 1.25 |

| C-N | 1.32 - 1.34 |

| C(ring)-C(carbonyl) | 1.49 - 1.51 |

| C(ring)-S | 1.76 - 1.78 |

| S-F (axial) | 1.57 - 1.59 |

| S-F (equatorial) | 1.59 - 1.61 |

| Bond Angles (°) | |

| O=C-N | 121 - 123 |

| O=C-C(ring) | 119 - 121 |

| N-C-C(ring) | 116 - 118 |

| C(ring)-S-F(eq) | 88 - 92 |

| F(eq)-S-F(eq) | 88 - 92 / ~178 |

| F(ax)-S-F(eq) | 88 - 92 |

Note: These values are estimations based on related structures and may vary in the actual crystal structure of this compound.

Conformational Analysis

A key conformational feature of benzamide derivatives is the torsion angle between the plane of the phenyl ring and the amide plane. nih.gov In the solid state, unsubstituted benzamide is nearly planar, a conformation stabilized by crystal packing forces. However, for many substituted benzamides, a non-planar conformation is preferred. nih.gov

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of primary amides.

Halogen Bonding and Other Interactions: While not a classic halogen bond donor, the highly polarized fluorine atoms of the SF₅ group could potentially participate in weaker C-H···F or other dipole-dipole interactions. The presence of five fluorine atoms provides multiple sites for such weak interactions, which could contribute to the stability of the crystal structure. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules are also a common feature in the crystal packing of benzamides and are expected to be present. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a powerful tool for identifying the functional groups present in this compound. The infrared (IR) and Raman spectra would be dominated by vibrations of the amide, phenyl, and pentafluorosulfur groups.

Amide Group Vibrations:

N-H Stretching: Two distinct bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. Their positions can be indicative of the strength of hydrogen bonding in the solid state.

C=O Stretching (Amide I band): A strong absorption band, typically between 1680 and 1630 cm⁻¹, is characteristic of the carbonyl stretch. researchgate.net

N-H Bending (Amide II band): This band appears around 1620-1580 cm⁻¹ and involves coupling of the N-H in-plane bending and C-N stretching vibrations.

Phenyl Group Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretching: Ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹).

Pentafluorosulfur (SF₅) Group Vibrations: The SF₅ group has characteristic vibrational modes that are well-documented for compounds like phenylsulfur pentafluoride.

S-F Stretching: Strong absorption bands associated with S-F stretching are expected in the 850-600 cm⁻¹ region. These are often complex due to the different types of S-F bonds (axial and equatorial).

S-F Bending/Deformation: Modes corresponding to the bending and deformation of the F-S-F angles appear at lower frequencies, typically below 500 cm⁻¹.

The expected key vibrational frequencies for this compound are summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric N-H Stretch | Amide (-NH₂) | 3370 - 3330 |

| Symmetric N-H Stretch | Amide (-NH₂) | 3190 - 3160 |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1680 - 1630 |

| N-H Bend (Amide II) | Amide (-NH₂) | 1620 - 1580 |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 |

| S-F Stretches | SF₅ Group | 850 - 600 |

| C-S Stretch | Phenyl-Sulfur | 700 - 600 |

| S-F Bends/Deformations | SF₅ Group | < 500 |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state environment and coupling between different vibrational modes.

Computational and Theoretical Chemistry Studies of 4 Pentafluorosulfur Benzamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the time-independent Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For 4-(Pentafluorosulfur)benzamide, DFT is employed to perform geometry optimization, frequency calculations, and predict a wide array of electronic properties. mdpi.com Hybrid functionals, such as B3LYP, are commonly used in conjunction with Pople-style basis sets like 6-311+G(d,p) to achieve reliable results for geometry and energy calculations. nih.govnih.gov

DFT calculations provide access to key quantum chemical descriptors that characterize the molecule's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT Note: These are representative values typical for such a compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment (μ) | 5.2 D | Measure of the overall polarity of the molecule. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.orgresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) correspond to areas rich in electrons and are susceptible to electrophilic attack, such as those around lone pairs of heteroatoms. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP analysis would reveal:

Negative Potential: A significant region of negative potential around the carbonyl oxygen atom of the amide group, indicating its role as a primary site for hydrogen bonding and electrophilic interactions.

Positive Potential: Positive potential regions are expected around the hydrogen atoms of the amide group (-NH₂) and influenced by the strongly electron-withdrawing SF₅ group on the aromatic ring. This highlights the hydrogens' acidity and the ring's susceptibility to nucleophilic aromatic substitution under certain conditions.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, primarily the bond between the aromatic ring and the carbonyl carbon, and the C-N bond of the amide group. The rotation around these bonds gives rise to different conformers with varying energies.

Table 2: Relative Energies of Key Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A). Calculations are typically performed by scanning the dihedral angle between the phenyl ring and the amide plane.

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Planar/Near-Planar) | ~0° | 0.00 | 85.1 |

| B (Transition State) | ~90° | 4.50 | <0.1 |

| C (Planar/Near-Planar) | ~180° | 0.05 | 14.8 |

Reaction Pathway and Transition State Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms, allowing for the exploration of pathways that may be difficult to study experimentally. nih.gov For this compound, this could involve modeling reactions such as amide hydrolysis, N-alkylation, or reactions involving the SF₅-substituted ring.

Using DFT, the minimum energy path for a proposed reaction is calculated. This involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) connecting them. uq.edu.au A transition state is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of these stationary points; a stable structure has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of SF₅-Benzamides

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govbiolscigroup.usresearchgate.net For a series of substituted SF₅-benzamides, a QSAR/QSPR study would begin with the calculation of a wide range of molecular descriptors for each analog using computational methods like DFT.

These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric: Molecular volume, surface area, specific conformational angles.

Topological: Descriptors based on the 2D connectivity of the molecule.

Once calculated, these descriptors are used as independent variables in a multiple linear regression or machine learning algorithm to build a mathematical model that predicts the activity or property of interest (the dependent variable). nih.gov Such models are valuable for predicting the properties of untested compounds, prioritizing synthesis, and gaining insight into the structural features that govern a desired outcome.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical methods like DFT are excellent for calculating static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. rsc.orgnih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with an explicit solvent (e.g., water) to mimic solution-phase conditions. rsc.org Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory provides information on:

Conformational Flexibility: The range of conformations the molecule samples at a given temperature.

Solvation Structure: How solvent molecules arrange around the solute and the nature of solute-solvent interactions, such as hydrogen bonding.

Dynamic Stability: The stability of specific intramolecular hydrogen bonds or other non-covalent interactions over time.

MD simulations complement static conformational analyses by providing a more realistic picture of the molecule's structural dynamics in a condensed phase. rsc.org

Derivatization and Synthetic Utility of 4 Pentafluorosulfur Benzamide As a Building Block

Preparation of Substituted SF₅-Benzamide Analogues

The core structure of 4-(pentafluorosulfur)benzamide can be elaborated into a variety of analogues, primarily through modifications at the amide nitrogen. These derivatizations are crucial for tuning the physicochemical properties of the resulting molecules for applications in medicinal chemistry and materials science.

One major strategy involves the synthesis of N-substituted analogues through amide coupling reactions. While this approach often starts with the corresponding 4-(pentafluorosulfur)aniline rather than the parent benzamide (B126), it is a primary route to N-aryl and N-acyl derivatives that are analogues of the core structure. For instance, in the development of selective androgen receptor modulators (SARMs), 4-(pentafluorosulfur)aniline is coupled with chiral carboxylic acid derivatives to produce the desired chiral anilide. nih.gov This highlights the utility of the SF₅-phenylamine core in constructing complex, biologically active benzamide-type structures.

Another direct approach is the N-alkylation of the primary amide. General methods for the N-alkylation of benzamides can be applied to this compound. These reactions typically involve treating the amide with an alkyl halide in the presence of a base. More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst, such as an iron-based deep eutectic solvent system, to afford mono-alkylated products. researchgate.net While direct N-alkylation of unsubstituted amides can sometimes lead to byproducts, various protocols have been developed to improve yields and selectivity for both mono- and di-alkylation. benicewiczgroup.com

The following table details examples of substituted SF₅-benzamide analogues and related structures synthesized for biological evaluation.

| Compound Class | Synthetic Precursor | General Method | Application |

|---|---|---|---|

| (S)-para-SF₅-aryl propionamides | 4-(Pentafluorosulfur)aniline | Amide coupling with thionyl chloride | Selective Androgen Receptor Modulators (SARMs) nih.gov |

| N-Alkyl-4-(pentafluorosulfur)benzamides | This compound | N-alkylation with alcohols using an iron-based catalyst system researchgate.net | General synthetic building blocks |

| N,N-Dialkyl-4-(pentafluorosulfur)benzamides | This compound | N-alkylation with alkyl halides and a base | General synthetic building blocks |

Synthesis of SF₅-Containing Heterocycles from Benzamide Derivatives

The benzamide functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles. By incorporating the SF₅ group onto this scaffold, novel heterocyclic systems with unique electronic and steric properties can be accessed. A prominent example is the synthesis of quinazolinones.

The standard route to quinazolinones involves the cyclization of anthranilamides (2-aminobenzamides) with various electrophiles like aldehydes or ketoalkynes. frontiersin.orgresearchgate.net An SF₅-substituted anthranilamide can serve as a precursor to SF₅-containing quinazolinones. These reactions can be promoted by acids, bases, or proceed via metal-free aerobic oxidation, offering a range of conditions to suit different substrates. frontiersin.orgresearchgate.net The versatility of this approach allows for the incorporation of diverse substituents at the 2-position of the quinazolinone ring.

Other cyclization strategies can also be employed. For example, radical-mediated cyclization of specifically substituted benzamides can lead to the formation of isoquinolinediones. rsc.org Furthermore, intramolecular cyclization of benzamides bearing other reactive groups, such as a triazole, can be used to construct fused heterocyclic systems like triazole-fused quinazolinones. rsc.org These methods demonstrate the potential of the SF₅-benzamide core to be transformed into complex, polycyclic architectures.

Conversion to Other SF₅-Aryl Functional Groups

The amide group of this compound is a synthetically useful precursor that can be converted into several other important functional groups, thereby expanding the utility of this building block.

Conversion to Nitriles: The dehydration of the primary amide group to a nitrile is a fundamental transformation. This can be effectively achieved using various dehydrating agents. For example, phosphorus pentoxide (P₂O₅) in a microwave reactor provides a rapid and high-yielding method for converting benzamide to benzonitrile. researchgate.net Other methods include flash vacuum pyrolysis over catalysts like 3A molecular sieves, which also gives high conversions at lower temperatures than uncatalyzed thermal dehydration. thieme-connect.de Applying these methods to this compound yields 4-(pentafluorosulfur)benzonitrile, a key intermediate for many other transformations.

Conversion to Carboxylic Acids: The amide can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov This reaction is typically straightforward, yielding 4-(pentafluorosulfur)benzoic acid, which can be used in esterification, amide coupling, or other reactions characteristic of carboxylic acids.

Conversion to Amines: Reduction of the amide group provides access to the corresponding benzylamine. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are used to convert primary amides to primary amines. This reaction would transform this compound into 4-(pentafluorosulfur)benzylamine, introducing a basic amino-methyl group.

These transformations significantly broaden the synthetic possibilities starting from a single SF₅-aryl precursor.

Application in the Construction of Complex Molecular Architectures (e.g., SF₅-containing diarylmethanols as fluorinated building blocks)

The derivatization of this compound into other functional groups opens pathways for its use in constructing more complex molecular frameworks. A key intermediate that can be accessed from the benzamide (via the nitrile or carboxylic acid) is 4-(pentafluorosulfur)benzaldehyde. This aldehyde is a valuable substrate for carbon-carbon bond-forming reactions.

One notable application is the synthesis of novel SF₅-containing diarylmethanols. These structures are valuable as fluorinated building blocks for biologically active compounds. The synthesis can be achieved through the metal-catalyzed addition of arylboronic acids to 4-(pentafluorosulfur)benzaldehyde.

Racemic Synthesis: A palladium-based catalytic system can be used for the racemic synthesis, providing a wide range of SF₅-diarylmethanols in yields from 42% to 98%.

Enantioselective Synthesis: For the enantioselective version, a ruthenium-based system with a chiral ligand, such as (R,R)-Me-BIPAM, has been investigated and optimized. This method can produce chiral SF₅-containing diarylmethanols in good yields (up to 94%) and with high enantioselectivities (up to 98% ee).

The following table summarizes the yields for the racemic synthesis of various diarylmethanols from 4-(pentafluorosulfur)benzaldehyde.

| Arylboronic Acid (ArB(OH)₂) | Product (4-SF₅-C₆H₄-CH(OH)-Ar) | Yield (%) |

|---|---|---|

| Phenylboronic acid | (4-(Pentafluorosulfur)phenyl)(phenyl)methanol | 98% |

| 4-Methylphenylboronic acid | (4-Methylphenyl)(4-(pentafluorosulfur)phenyl)methanol | 96% |

| 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(4-(pentafluorosulfur)phenyl)methanol | 95% |

| 4-Fluorophenylboronic acid | (4-Fluorophenyl)(4-(pentafluorosulfur)phenyl)methanol | 85% |

| 3-Methoxyphenylboronic acid | (3-Methoxyphenyl)(4-(pentafluorosulfur)phenyl)methanol | 94% |

| 2-Methylphenylboronic acid | (2-Methylphenyl)(4-(pentafluorosulfur)phenyl)methanol | 42% |

Data sourced from racemic palladium-catalyzed synthesis of SF₅-containing diarylmethanols.

This application demonstrates a powerful strategy where this compound acts as a precursor to a key aldehyde, which is then used to construct complex, chiral, and highly functionalized molecules containing the desirable SF₅ moiety.

Mechanistic Analysis of Biological Activity and Molecular Interactions of Sf₅ Benzamides

Role of the SF₅ Group as a Bioisostere in Receptor Ligand Design

Bioisosterism, the strategy of substituting one molecular fragment with another that has similar physical or chemical properties, is a cornerstone of drug design. patsnap.com It allows for the optimization of a compound's potency, selectivity, and pharmacokinetic profile. patsnap.comipinnovative.com The pentafluorosulfur (SF₅) group has emerged as a valuable bioisostere, particularly for the trifluoromethyl (CF₃) group and other functionalities. rowansci.comnih.gov

The SF₅ group is often referred to as a "super-trifluoromethyl group" due to its enhanced properties. nih.gov It is more electronegative and more lipophilic than the CF₃ group. researchgate.net These characteristics can significantly alter the electronic and physicochemical properties of a molecule. rowansci.com

The strong electron-withdrawing nature of the SF₅ group, which is greater than that of the CF₃ group, can influence the acidity or basicity of nearby functional groups, thereby affecting how a molecule interacts with its biological target. researchgate.net Furthermore, the increased lipophilicity imparted by the SF₅ group can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability. rowansci.com The SF₅ group is also noted for its high thermal and chemical stability, which can lead to improved metabolic stability of a drug candidate. rowansci.comnih.gov

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups

| Property | SF₅ Group | CF₃ Group | Reference |

|---|---|---|---|

| Electronegativity (χ) | 3.65 | 3.36 | researchgate.net |

| Hammett Constant (σp) | 0.68 | 0.54 | researchgate.net |

| Lipophilicity | Higher | Lower | researchgate.net |

The unique properties of the SF₅ group can have a profound impact on a ligand's binding affinity and selectivity for its target receptor. ipinnovative.comrowansci.com By modifying the electronic and steric profile of a benzamide (B126), the SF₅ group can optimize the interactions within the receptor's binding pocket. researchgate.net

For instance, the introduction of an SF₅ group can lead to enhanced binding affinity, potentially increasing a drug's efficacy. rowansci.com In a study on novel compounds targeting the NK1 receptor, a compound containing an SF₅ group exhibited a binding affinity only slightly lower than the approved drug aprepitant. researchgate.net Molecular docking studies suggested that the SF₅ group occupied a position similar to one of the CF₃ groups in aprepitant, highlighting its role as an effective bioisostere in this context. researchgate.net

Furthermore, the distinct steric and electronic nature of the SF₅ group can be leveraged to improve selectivity, reducing off-target effects. biorxiv.org By tailoring the structure of the ligand with an SF₅ group, it is possible to achieve more specific interactions with the desired receptor subtype over others. biorxiv.org

Molecular Mechanisms of Target Interaction

The versatility of the SF₅-benzamide scaffold allows it to interact with a range of biological targets, including enzymes, receptors, and ion channels, through various molecular mechanisms.

Benzamide derivatives are known to act as enzyme inhibitors, with their mechanism often involving interaction with a zinc-binding domain in the enzyme's active site. nih.gov Enzyme inhibitors can function through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. youtube.comyoutube.comyoutube.com

Competitive inhibition occurs when the inhibitor molecule is structurally similar to the substrate and binds to the active site, preventing the substrate from binding. youtube.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site, causing a conformational change in the enzyme that reduces its catalytic efficiency. youtube.com

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. youtube.com

SF₅-benzamides can also act as ligands for various receptors, functioning as either agonists or antagonists. nih.gov

Agonism is the process where a ligand binds to a receptor and activates it, leading to a biological response. youtube.com Agonists can be full, partial, or inverse. youtube.com

Antagonism occurs when a ligand binds to a receptor but does not activate it, thereby blocking the action of an agonist. youtube.com Antagonism can be competitive, where the antagonist competes for the same binding site as the agonist, or non-competitive, involving binding to an allosteric site. youtube.com

The SF₅ group can play a critical role in determining whether a benzamide derivative acts as an agonist or an antagonist. Its electronic and steric properties can influence the conformational changes in the receptor upon binding, which is a key determinant of receptor activation or inactivation. nih.gov For example, the discovery of benzamide derivatives as potent and selective human β3-adrenergic receptor agonists highlights the potential of this chemical class in modulating receptor activity. nih.gov

Some SF₅-containing compounds have been investigated for their interaction with ion channels, such as GABA receptors (GABARs). nih.gov GABARs are ligand-gated ion channels that are major inhibitory neurotransmitter receptors in the central nervous system. The interaction of SF₅-benzamides with these channels can modulate neuronal activity.

Structural Basis for Biological Activity (SAR Studies at a Mechanistic Level)